1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the substituents introduced.
Scientific Research Applications
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile include other pyridine and piperidine derivatives with similar functional groups. Examples include:
- 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
- 4-phenylpiperidine-4-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-19-12-16(13-25-20(19)29-18-6-11-28-14-18)21(27)26-9-7-22(15-24,8-10-26)17-4-2-1-3-5-17/h1-5,12-13,18H,6-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJQSGMZGBSEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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